
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, also known as DFP-10917, is a small molecule inhibitor that targets protein kinase B (PKB/Akt) and has shown promising results in preclinical studies as a potential anti-cancer agent. In
Mechanism of Action
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea targets PKB/Akt, which is a key signaling protein involved in cell growth and survival pathways. PKB/Akt is overexpressed in many types of cancer, and its inhibition can lead to cancer cell death. This compound binds to the ATP-binding site of PKB/Akt and prevents its activation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has several advantages as a potential anti-cancer agent. It has shown potent activity against a wide range of cancer cell lines and can enhance the efficacy of chemotherapy drugs. However, its solubility and stability in aqueous solutions can be a limitation for lab experiments.
Future Directions
For research could include the development of more stable and soluble analogs of 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, the evaluation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can predict patient response to treatment with this compound.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets PKB/Akt and has shown promising results as a potential anti-cancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to evaluate its safety and efficacy in clinical trials and identify potential future directions for its development as an anti-cancer agent.
Synthesis Methods
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea can be synthesized using a three-step process involving the reaction of 2,6-difluoroaniline with 3-bromopyridine, followed by the reaction of the resulting intermediate with potassium cyanate and finally with methyl isocyanate. The final product is obtained through purification using column chromatography.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-methylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-5-6-16-7-11(8)17-13(19)18-12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYLBAZWFFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
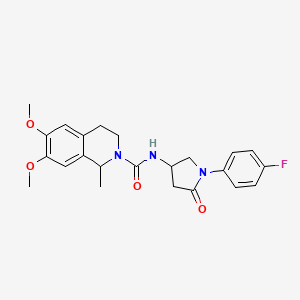
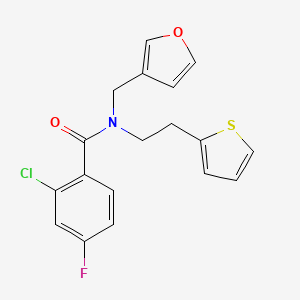
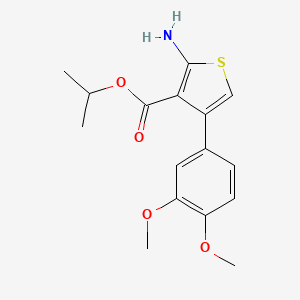
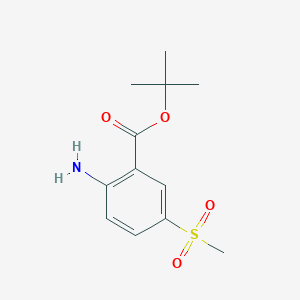


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)
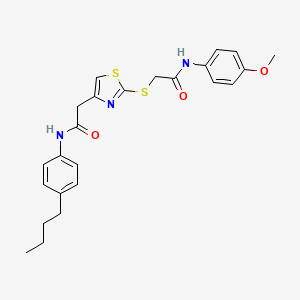

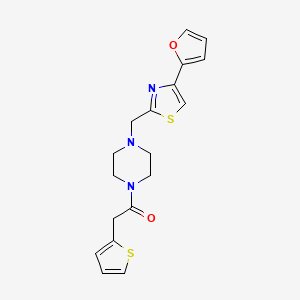
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
